molecular formula C32H68IN B094713 Tetra-n-octylammonium Iodide CAS No. 16829-91-7

Tetra-n-octylammonium Iodide

Cat. No.: B094713
CAS No.: 16829-91-7
M. Wt: 593.8 g/mol
InChI Key: KGPZZJZTFHCXNK-UHFFFAOYSA-M
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Description

Tetra-n-octylammonium iodide is a quaternary ammonium salt with the molecular formula C32H68IN. It is commonly used as a phase transfer catalyst in various chemical reactions. The compound appears as a white to light yellow powder or crystal and has a melting point of approximately 128-132°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-n-octylammonium iodide can be synthesized through the reaction of n-octylamine with iodomethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization from a suitable solvent .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tetra-n-octylammonium iodide primarily undergoes substitution reactions due to the presence of the iodide ion. It can also participate in phase transfer catalysis, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reactants used. For example, in substitution reactions, the iodide ion is replaced by another nucleophile, resulting in the formation of various organic compounds .

Scientific Research Applications

Tetra-n-octylammonium iodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetra-n-butylammonium iodide: Similar in structure but with shorter alkyl chains, leading to different solubility and reactivity properties.

    Tetra-n-hexylammonium iodide: Also similar but with intermediate alkyl chain length, affecting its phase transfer capabilities.

Uniqueness: Tetra-n-octylammonium iodide is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its effectiveness as a phase transfer catalyst. This makes it particularly useful in reactions requiring the transfer of large, hydrophobic reactants .

Properties

IUPAC Name

tetraoctylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.HI/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPZZJZTFHCXNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457827
Record name Tetra-n-octylammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16829-91-7
Record name 1-Octanaminium, N,N,N-trioctyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16829-91-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra-n-octylammonium Iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetra-n-octylammonium Iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Tetra-n-octylammonium Iodide contribute to the rejuvenation of aged perovskite quantum dots (PQDs)?

A: this compound plays a crucial role in the in-situ defect healing treatment (DHT) of aged PQDs. When combined with iodine, it generates I3− anions that effectively anchor onto the surface defects of the aged PQDs []. This interaction has two primary effects:

  1. Reduced Nonradiative Recombination: The anchored I3− anions significantly diminish the nonradiative recombination of photogenerated charge carriers, a major factor hindering the performance of aged PQDs [].
  2. Improved Charge Transport: The DHT process, facilitated by this compound, also contributes to renovating the morphology of the aged PQDs. This results in a more favorable stacking orientation within the PQD solids, leading to improved charge carrier transport and enhanced overall efficiency [].

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